molecular formula C20H24N2O3S B15153198 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B15153198
M. Wt: 372.5 g/mol
InChI Key: NLTBOJGHWVGERP-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzenesulfonamide moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-15-3-9-19(10-4-15)26(24,25)21-18-7-5-17(6-8-18)20(23)22-13-11-16(2)12-14-22/h3-10,16,21H,11-14H2,1-2H3

InChI Key

NLTBOJGHWVGERP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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